molecular formula C10H18N2O5 B175832 (S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate CAS No. 124842-28-0

(S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate

Cat. No.: B175832
CAS No.: 124842-28-0
M. Wt: 246.26 g/mol
InChI Key: WBCWYEJCFYVRMG-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate is a compound with the molecular formula C10H18N2O5. It is a derivative of amino acids and is often used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate typically involves the protection of the amino group of an amino acid. One common method is to start with L-glutamic acid, which undergoes esterification to form the methyl ester. The amino group is then protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification and protection reactions. The process is optimized for high yield and purity, using automated systems to control reaction conditions such as temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of peptides and other complex molecules.

    Biology: In the study of protein structure and function.

    Medicine: For the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of pharmaceuticals and fine chemicals

Mechanism of Action

The compound acts primarily as a protected amino acid derivative. Its mechanism of action involves the selective protection and deprotection of functional groups, allowing for the stepwise synthesis of peptides. The Boc group protects the amino group from unwanted reactions, while the ester group can be hydrolyzed to form the carboxylic acid, which can then participate in peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate is unique due to its specific combination of protective groups, which provide stability and selectivity during peptide synthesis. This makes it particularly valuable in the synthesis of complex peptides and proteins .

Properties

IUPAC Name

methyl (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O5/c1-10(2,3)17-9(15)12-6(5-7(11)13)8(14)16-4/h6H,5H2,1-4H3,(H2,11,13)(H,12,15)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCWYEJCFYVRMG-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.